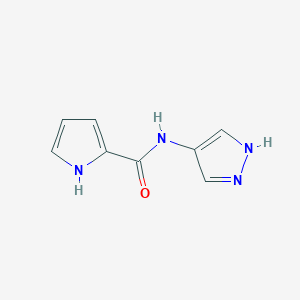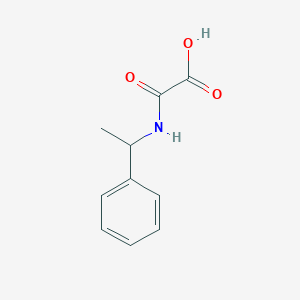![molecular formula C14H21N3O3 B7542193 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid, also known as DEET, is a synthetic chemical commonly used as an insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its ability to repel a variety of insects, including mosquitoes, ticks, and biting flies.
作用机制
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood, but it is believed to work by interfering with the ability of insects to detect human hosts. 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid may also interfere with the ability of insects to locate food sources and may act as a repellent by producing an unpleasant odor or taste.
Biochemical and Physiological Effects:
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to affect the function of certain neurotransmitters in the brain. It has also been shown to have some toxic effects in animals, although these effects are generally only observed at high doses.
实验室实验的优点和局限性
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
未来方向
There are a number of potential future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. One area of interest is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. Another area of interest is the use of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid in medicine, particularly in the treatment of parasitic infections and other diseases. Additionally, there is ongoing research into the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid and its potential effects on human health.
合成方法
The synthesis of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid involves the reaction of 3-methylpyridine with diethylamine to form 3-(diethylamino)-2-methylpyridine, which is then reacted with chloroformic acid to form 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful handling due to the toxicity of some of the reagents involved.
科学研究应用
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a variety of insects. It has also been studied for its potential use in other areas, such as agriculture and medicine. For example, 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been used to repel pests from crops and to protect livestock from insect-borne diseases. In medicine, 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been studied for its potential use in treating parasitic infections and other diseases.
属性
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-17(5-2)9-8-15-13(18)12-7-6-11(14(19)20)10(3)16-12/h6-7H,4-5,8-9H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJGHFSPRPSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=C(C=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)


